molecular formula C7H7F3N2OS B2580596 4-(Trifluoromethylsulfonimidoyl)aniline CAS No. 2386933-86-2

4-(Trifluoromethylsulfonimidoyl)aniline

Cat. No.: B2580596
CAS No.: 2386933-86-2
M. Wt: 224.2
InChI Key: LTTZQNHXZLKFNR-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonimidoyl)aniline is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a trifluoromethylsulfonimidoyl group attached to an aniline moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of aniline with trifluoromethylsulfonyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of 4-(Trifluoromethylsulfonimidoyl)aniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylsulfonimidoyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(Trifluoromethylsulfonimidoyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The precise mechanism of action of 4-(Trifluoromethylsulfonimidoyl)aniline is not fully understood. it is believed to act as a catalyst in synthesizing other compounds and may function as a nucleophile, participating in covalent bond formation. Additionally, it may act as an electron-donating group, contributing to the creation of coordination complexes .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethylsulfonyl)aniline: Similar in structure but with a sulfonyl group instead of a sulfonimidoyl group.

    4-(Trifluoromethyl)aniline: Lacks the sulfonimidoyl group, making it less reactive in certain chemical reactions.

Uniqueness

4-(Trifluoromethylsulfonimidoyl)aniline is unique due to the presence of the sulfonimidoyl group, which imparts distinct reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

4-(trifluoromethylsulfonimidoyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2OS/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTZQNHXZLKFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=N)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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